molecular formula BiY B081733 Bismuth;yttrium CAS No. 12421-82-8

Bismuth;yttrium

カタログ番号: B081733
CAS番号: 12421-82-8
分子量: 297.8862 g/mol
InChIキー: FKJLQFQNWHLUSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Bismuth;yttrium, can be synthesized using several methods. One common method is the solid-state reaction method, where bismuth oxide and yttrium oxide are mixed in stoichiometric amounts and heated at high temperatures to form the desired compound . Another method involves the sol-gel process, where metal alkoxides are hydrolyzed and condensed to form a gel, which is then calcined to produce the final product .

Industrial Production Methods: In industrial settings, the production of bismuth, compd. with yttrium (1:1), often involves large-scale solid-state reactions. The raw materials, typically bismuth oxide and yttrium oxide, are mixed and subjected to high-temperature treatments in rotary kilns or other industrial furnaces. The process parameters, such as temperature and duration, are carefully controlled to ensure the formation of a pure and homogeneous product .

化学反応の分析

Types of Reactions: Bismuth;yttrium, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with strong acids to form bismuth and yttrium salts .

Common Reagents and Conditions: Common reagents used in reactions involving bismuth, compd. with yttrium (1:1), include hydrochloric acid, sulfuric acid, and nitric acid. These reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed: The major products formed from reactions involving bismuth, compd. with yttrium (1:1), depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid can produce bismuth chloride and yttrium chloride .

類似化合物との比較

Similar Compounds: Similar compounds to bismuth, compd. with yttrium (1:1), include other bismuth-based oxides and yttrium-based oxides. Examples include bismuth ferrite and yttrium aluminum garnet .

Uniqueness: What sets bismuth, compd. with yttrium (1:1), apart from similar compounds is its unique combination of properties. It exhibits high thermal stability, excellent electronic conductivity, and unique catalytic properties, making it suitable for a wide range of applications . Additionally, its ability to form stable complexes with various reagents further enhances its versatility in scientific research and industrial applications .

生物活性

Bismuth and yttrium compounds have garnered significant attention in recent years due to their diverse biological activities, particularly in antimicrobial applications and potential therapeutic uses. This article explores the biological activities of these compounds, focusing on their mechanisms of action, efficacy against various pathogens, and recent research findings.

Overview of Bismuth Compounds

Bismuth compounds, particularly bismuth subsalicylate, are primarily known for their use in treating gastrointestinal disorders, especially those caused by Helicobacter pylori. The biological activity of bismuth is attributed to its ability to disrupt bacterial functions and promote mucosal healing.

  • Inhibition of H. pylori : Bismuth compounds inhibit the growth of H. pylori by downregulating virulence factors such as CagA and VacA, disrupting flagella assembly, and inhibiting antioxidant enzymes essential for bacterial survival .
  • Multi-targeted Effects : Recent studies have shown that bismuth interacts with multiple cellular pathways in bacteria, including oxidative stress responses and metabolic pathways related to growth and RNA translation .

Yttrium Compounds and Their Biological Activity

Yttrium oxide nanoparticles have been explored for their antimicrobial properties. Research indicates that yttrium-based materials can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus.

Antimicrobial Properties

  • Nanoparticle Efficacy : Studies have demonstrated that the size and surface properties of yttrium nanoparticles influence their antibacterial activity. Smaller nanoparticles exhibit enhanced antimicrobial effects due to higher surface area-to-volume ratios .
  • Mechanisms : The antimicrobial action is believed to be linked to the generation of reactive oxygen species (ROS) that damage bacterial cell membranes and DNA .

Case Study 1: Bismuth Subsalicylate in H. pylori Treatment

A clinical study evaluated the efficacy of bismuth subsalicylate combined with antibiotics in eradicating H. pylori. Results indicated a significant reduction in bacterial load and improvement in patient symptoms. The study highlighted bismuth's role in enhancing the effectiveness of standard antibiotic regimens.

Case Study 2: Yttrium Nanoparticles Against Biofilms

Research conducted on yttrium oxide nanoparticles showed promising results in disrupting biofilm formation by E. coli. The nanoparticles were effective at concentrations as low as 10 μg/mL, indicating their potential as a novel antimicrobial agent against resistant strains .

Comparative Analysis of Bismuth and Yttrium Compounds

The following table summarizes key findings regarding the biological activities of bismuth and yttrium compounds:

CompoundPathogen TargetedMechanism of ActionMinimum Inhibitory Concentration (MIC)
Bismuth SubsalicylateH. pyloriDisruption of virulence factors; enzyme inhibition8.84 μM
Yttrium Oxide NPsE. coli, S. aureusROS generation; membrane disruption10 μg/mL

Research Findings

Recent research has emphasized the need for further exploration into the structural modifications of bismuth compounds to enhance their antibacterial properties while minimizing toxicity to mammalian cells. Investigations into novel bismuth complexes have shown promising antibacterial activity against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Additionally, studies on yttrium-doped materials suggest that combining yttrium with other elements could enhance their optical and antimicrobial properties, making them suitable candidates for various biomedical applications .

特性

IUPAC Name

bismuth;yttrium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Bi.Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJLQFQNWHLUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Y].[Bi]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiY
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065308
Record name Bismuth, compd. with yttrium (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.88624 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12421-82-8
Record name Bismuth, compd. with yttrium (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12421-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bismuth, compd. with yttrium (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bismuth, compd. with yttrium (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bismuth, compound with yttrium (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。